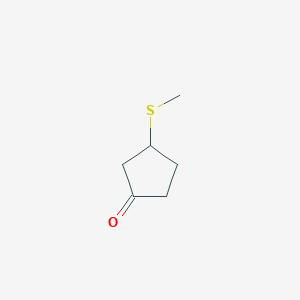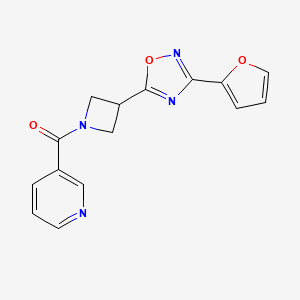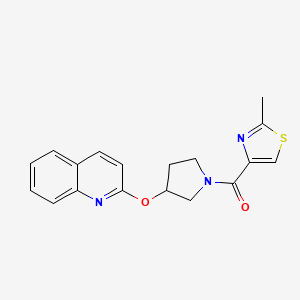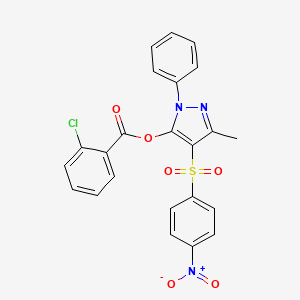
3-(butoxymethyl)-4-chloro-1-propyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(butoxymethyl)-4-chloro-1-propyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized through a specific method and has been found to have unique biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-(butoxymethyl)-4-chloro-1-propyl-1H-pyrazole is not fully understood. However, it has been found to interact with specific enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
Studies have shown that 3-(butoxymethyl)-4-chloro-1-propyl-1H-pyrazole has various biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. The compound has also been shown to inhibit the growth of specific cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(butoxymethyl)-4-chloro-1-propyl-1H-pyrazole in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that the mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 3-(butoxymethyl)-4-chloro-1-propyl-1H-pyrazole. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and inflammation. Another direction is to explore its insecticidal properties and its potential use as a pesticide. Additionally, further studies are needed to fully understand the mechanism of action of the compound and how it interacts with specific enzymes and proteins in the body.
Conclusion
In conclusion, 3-(butoxymethyl)-4-chloro-1-propyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized through a specific method and has been found to have unique biochemical and physiological effects. While there is still much to learn about this compound, it has the potential to be a valuable tool for researchers in various scientific fields.
Synthesemethoden
The synthesis of 3-(butoxymethyl)-4-chloro-1-propyl-1H-pyrazole involves the reaction of 1-(butoxymethyl)-4-chloro-1-propyl-1H-pyrazole-3-carbaldehyde with hydrazine hydrate. The reaction takes place under reflux conditions, and the resulting product is then purified through column chromatography. This method has been found to be efficient and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
3-(butoxymethyl)-4-chloro-1-propyl-1H-pyrazole has been extensively studied for its potential applications in various scientific research fields. One of the main applications of this compound is in the field of medicinal chemistry. It has been found to have potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. The compound has also been studied for its potential use as a pesticide due to its insecticidal properties.
Eigenschaften
IUPAC Name |
3-(butoxymethyl)-4-chloro-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-3-5-7-15-9-11-10(12)8-14(13-11)6-4-2/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCXTNNHFPCPBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Cl)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-amino-1-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2707407.png)
![N-(3,4-dimethoxyphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2707409.png)



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2707415.png)



![6-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2707422.png)